3-[(3-Chloropropanoyl)amino]benzoic acid
Overview
Description
3-[(3-Chloropropanoyl)amino]benzoic acid is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a chloropropanoyl group attached to a benzoic acid moiety. It is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloropropanoyl)amino]benzoic acid typically involves the reaction of 3-chloropropanoyl chloride with aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of a suitable solvent, such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent quality control measures. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Chloropropanoyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzoic acids.
Scientific Research Applications
3-[(3-Chloropropanoyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3-Chloropropanoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
3-[(3-Chloropropanoyl)amino]benzoic acid is compared with other similar compounds to highlight its uniqueness:
3-Chloropropionic Acid: Similar in structure but lacks the amino group.
Benzoic Acid: The parent compound without the chloropropanoyl group.
3-Chloropropanoyl Chloride: A related compound used in the synthesis of the target molecule.
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its properties and applications can lead to the development of new technologies and therapeutic agents.
Properties
IUPAC Name |
3-(3-chloropropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWZONLMPZNTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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